molecular formula C24H23ClFN5O2 B2411895 9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-93-8

9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer B2411895
CAS-Nummer: 876151-93-8
Molekulargewicht: 467.93
InChI-Schlüssel: UUXAPNJPBGAKPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are the most widely occurring nitrogen-containing heterocycles in nature and are part of many biological compounds such as nucleic acids and ATP .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and various substituents. The purine ring system includes a pyrimidine ring fused to an imidazole ring . The benzyl and chloro-fluorobenzyl groups would add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various substituents. For example, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and halogens might increase its lipophilicity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies and Clinical Trials The compound (dl)-3, 7-dihydro-1, 8-dimethyl-3-(2-methylbutyl)-1 H-purine-2, 6-dione has been investigated for its bronchodilatory and anti-allergic properties. In clinical trials involving adult asthmatic patients, the drug demonstrated effectiveness in blocking exercise-induced reduction in FEV1 and improving asthma disability scores. Dosage optimization studies indicated that the compound was an effective bronchodilator at certain dosages, showing potential for therapeutic use in respiratory conditions like asthma (Cho et al., 1981).

Metabolism and Excretion Studies Investigations on BIIB021, a synthetic HSP90 inhibitor with a structural resemblance to the compound , have provided insights into its metabolism and excretion profiles. In preclinical models, BIIB021 showed promising antitumor activity. Studies in rats and dogs revealed that the drug is extensively metabolized and primarily excreted via feces/bile, highlighting the compound's metabolic pathways and potential for cancer treatment applications (Lin Xu et al., 2013).

Pharmacokinetic Studies Pharmacokinetic studies have been conducted to understand the penetration kinetics of various compounds, including clocortolone trimethylacetic acid, which shares structural similarities with the compound . These studies aim to determine how the compound penetrates and distributes within the body, providing essential data for therapeutic use and drug formulation (K. Kolb et al., 1978).

Neuroprotection Studies Caffeine and A2A Adenosine Receptor Inactivation, a study that explores the neuroprotective effects of caffeine and adenosine receptor subtypes, can serve as a reference for understanding the neurological implications of similar compounds. This research has potential applications in neurodegenerative diseases like Parkinson's disease and provides a basis for understanding the interaction of similar compounds with neural pathways (J. Chen et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation .

Zukünftige Richtungen

The study of purine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound, with its complex substitutions, could be of interest for future research .

Eigenschaften

IUPAC Name

9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2/c1-15-11-29(13-16-7-4-3-5-8-16)23-27-21-20(30(23)12-15)22(32)31(24(33)28(21)2)14-17-18(25)9-6-10-19(17)26/h3-10,15H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXAPNJPBGAKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.